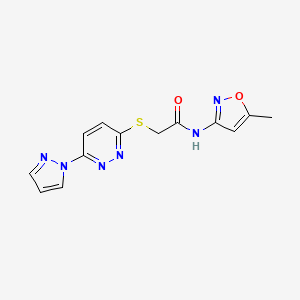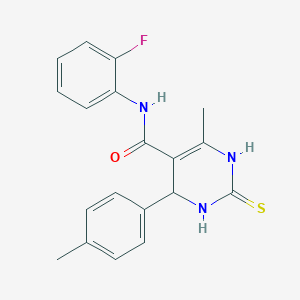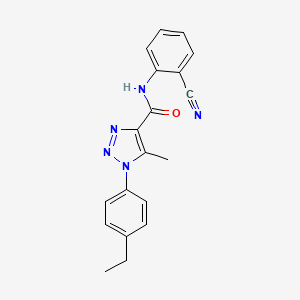![molecular formula C19H12F6N2O4S B2601089 2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 329701-98-6](/img/structure/B2601089.png)
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrimidine core substituted with methylsulfonyl and trifluoromethylphenoxy groups, which contribute to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The trifluoromethylphenoxy groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate are commonly used bases in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism by which 2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting or modulating their functions .
相似化合物的比较
Similar Compounds
2-methylsulfonyl-4,6-bis(trifluoromethyl)pyrimidine: Similar structure but lacks the phenoxy groups.
4,6-dimethoxy-2-methylsulfonylpyrimidine: Contains methoxy groups instead of trifluoromethylphenoxy groups.
Uniqueness
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the presence of both trifluoromethylphenoxy and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for various applications.
属性
IUPAC Name |
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O4S/c1-32(28,29)17-26-15(30-13-6-2-4-11(8-13)18(20,21)22)10-16(27-17)31-14-7-3-5-12(9-14)19(23,24)25/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGAWPVZKODGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2601006.png)
![3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea](/img/structure/B2601007.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2601010.png)

![N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2601012.png)
![N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2601017.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601019.png)

![3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B2601021.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2601023.png)

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2601026.png)
![N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2601027.png)
